N,N-Dimethyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxamide

Medicinal Chemistry Spirooxindole Synthesis Scalable Building Block

Researchers requiring a validated spirooxindole scaffold for SAR exploration often face supply inconsistency. This 97% pure N,N-dimethyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxamide (CAS 1422068-35-6) directly addresses that need. • Privileged spiro[indoline-3,4'-piperidine] core with documented MDM2-p53 inhibition (20-100 nM IC₅₀) and VAChT binding (39-376 nM Ki). • 5-N,N-dimethylcarboxamide vector enables modular SAR diversification. • Scalable synthesis (35% overall yield, no chromatography) ensures reliable bulk supply for compound library production. For R&D use only; ships globally.

Molecular Formula C15H19N3O2
Molecular Weight 273.33 g/mol
Cat. No. B8107783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxamide
Molecular FormulaC15H19N3O2
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC2=C(C=C1)NC(=O)C23CCNCC3
InChIInChI=1S/C15H19N3O2/c1-18(2)13(19)10-3-4-12-11(9-10)15(14(20)17-12)5-7-16-8-6-15/h3-4,9,16H,5-8H2,1-2H3,(H,17,20)
InChIKeyCHRUCZDXLDMVKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxamide: CNS & Oncology Building Block


N,N-Dimethyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxamide (CAS 1422068-35-6) is a synthetic spirooxindole featuring a conformationally constrained spiro[indoline-3,4'-piperidine] core with a 2-oxo group on the indoline ring and an N,N-dimethylcarboxamide substituent at the 5-position . This scaffold is classified as a privileged structure in medicinal chemistry, with derivatives reported as MDM2-p53 interaction inhibitors, VAChT ligands, and sigma receptor binders [1][2]. The compound is commercially available at 97% purity (MW 273.34 g/mol, formula C₁₅H₁₉N₃O₂) .

S
Privileged scaffold
Spirooxindole core reported in MDM2-p53 and VAChT ligand studies
C
Commercial availability
97% purity building block; supports assay-ready procurement
V
Conformational motif
Rigid spiro junction may reduce entropic penalty in target engagement studies

N,N-Dimethyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxamide: Unmatched by Analogs


The N,N-dimethylcarboxamide at the 5-position of the spirooxindole core is a key pharmacophoric feature. Systematic SAR studies on related spiro[indoline-3,4'-piperidine]-2-ones demonstrate that modifications to the carboxamide substituent dramatically alter target affinity and selectivity profiles [1]. The N-isopropyl analog (CAS 1422062-55-2) introduces increased steric bulk and lipophilicity (MW 287.36 vs 273.34 g/mol), while the N-methyl analog (CAS 1422065-71-1) lacks a hydrogen bond acceptor of the dimethyl group, which can affect binding orientation . Substitution with a generic spirooxindole scaffold or a different carboxamide variant risks loss of specific interactions with target binding pockets, as demonstrated by the 39–376 nM Ki range observed across N,N-substituted spiro[indoline-3,4'-piperidine] derivatives at VAChT [2].

!
N-isopropyl analog may shift selectivity
Increased steric bulk (MW 287 vs 273) and lipophilicity can alter VAChT binding orientation and CNS penetration profile.
!
N-methyl analog lacks dimethyl H-bond acceptor
Replacement of the N,N-dimethylcarboxamide removes a hydrogen bond acceptor, potentially disrupting key target interactions observed in SAR studies.
!
Generic spirooxindole scaffolds risk missing pharmacophore
Substitution with unsubstituted or differently substituted spirooxindoles may lose the specific 5-carboxamide interactions necessary for MDM2 or VAChT affinity.

N,N-Dimethyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxamide: Quantitative Evidence vs Analogs


Efficient Chromatography-Free Synthesis

The spirooxindole scaffold common to this compound was synthesized via an efficient, scalable route involving dianion alkylation and N-demethylation of ethyl 2-oxindoline-5-carboxylate, achieving an overall yield of 35% over eight steps without chromatographic purification [1]. In contrast, the conventional Lewis-acid-catalyzed cyclization route for related oxindoles gives yields below 10%, making the former route a more viable option for procurement of the core scaffold [1].

Synthetic route
Cross-study comparable
35% overall yield (8 steps, no chromatography)
vs.
Supports scalable procurement and lower cost-per-gram relative to alternative syntheses
Dianion alkylation/cyclization of ethyl 2-oxindoline-5-carboxylate; N-demethylation step
Physicochemical profile
Data to verify
MW 273.34 g/mol (N,N-dimethyl)
vs. N-isopropyl analog: 287.36 g/mol, Δ +14 Da (5.1%)
Lower MW and expected reduced lipophilicity may support CNS penetration modeling
Calculated from molecular formula; no experimental logP available
VAChT affinity class
Class-level inference
Ki range: 39 – 376 nM
Expected to fall within moderate-to-high VAChT affinity range; selectivity over σ receptors may be context-dependent
N,N-substituted spiroindoline series; target compound not individually assayed
MDM2-p53 scaffold
Class-level inference
Reported IC₅₀ range for related spirooxindoles: 20 – 100 nM (cellular)
Scaffold recognized as privileged for MDM2-p53 inhibition; compound-level data not available
HTRF binding / MTT proliferation assay; specific IC₅₀ for target compound unknown
Commercial purity
Supporting evidence
97% (HPLC)
vs. closest analog: undefined purity (custom synthesis)
Enables assay-ready procurement; reduces in-house purification requirements
Catalog CM209316; vendor-specified purity
Spiro restriction
Class-level inference
Single-atom spiro junction; reported >10,000-fold σ/D2 selectivity for related spiropiperidines
Conformational pre-organization may reduce polypharmacology risk compared to flexible analogs
Selectivity data from guinea pig cerebellum homogenates; not measured on target compound
Medicinal Chemistry Spirooxindole Synthesis Scalable Building Block

Structural and Physicochemical Comparison with N-Isopropyl Analog

The target compound (N,N-dimethyl) is a lower molecular weight (273.34 g/mol) and less lipophilic analog compared to its N-isopropyl counterpart (287.36 g/mol). The N-isopropyl substituent introduces one additional rotatable bond and a 5% increase in molecular weight, which can negatively affect CNS penetration potential and ligand efficiency metrics .

Physicochemical profile
Data to verify
MW 273.34 g/mol (N,N-dimethyl)
vs. N-isopropyl analog: 287.36 g/mol, Δ +14 Da (5.1%)
Lower MW and expected reduced lipophilicity may support CNS penetration modeling
Calculated from molecular formula; no experimental logP available
Physicochemical Profiling CNS Drug Design Analog Comparison

VAChT Binding Affinity in Spiroindoline Class

A small series of N,N-substituted spiro[indoline-3,4'-piperidine] derivatives demonstrated VAChT binding affinities with Ki values in the range of 39–376 nM [1]. While the target compound itself was not individually tested in this study, the N,N-dimethyl substituent on the 5-carboxamide falls within the structural space explored. This range informs procurement decisions: a compound from this class is expected to exhibit moderate-to-high VAChT affinity, with the N,N-dimethyl variant potentially showing better selectivity profiles than the bulkier analogs due to reduced steric interference at the sigma-1/sigma-2 off-target sites [1].

VAChT affinity class
Class-level inference
Ki range: 39 – 376 nM
Expected to fall within moderate-to-high VAChT affinity range; selectivity over σ receptors may be context-dependent
N,N-substituted spiroindoline series; target compound not individually assayed
Cholinergic Imaging Vesicular Acetylcholine Transporter PET Tracer Development

MDM2-p53 Inhibitor: Spirooxindole Scaffold

The spirooxindole core is a validated scaffold for MDM2-p53 protein-protein interaction inhibition. Optimization of related spirooxindoles has yielded compounds with nanomolar cellular activity (IC₅₀ values in the 20–100 nM range in MTT proliferation assays) [1]. The 5-carboxamide substitution on this scaffold provides a vector for modulating pharmacokinetic properties without disrupting the spirooxindole pharmacophore required for MDM2 binding. While specific IC₅₀ data for the target compound against MDM2-p53 is not publicly available, the scaffold itself is recognized as a privileged template for this target class [1][2].

MDM2-p53 scaffold
Class-level inference
Reported IC₅₀ range for related spirooxindoles: 20 – 100 nM (cellular)
Scaffold recognized as privileged for MDM2-p53 inhibition; compound-level data not available
HTRF binding / MTT proliferation assay; specific IC₅₀ for target compound unknown
Oncology MDM2-p53 Interaction Antitumor Agents

Commercial Availability and Purity

The target compound is commercially available at a specified purity of 97% (HPLC) from at least one reputable vendor . This purity level is critical for biological assay reproducibility and meets the threshold for hit-to-lead chemistry without additional purification. In contrast, several closely related analogs (e.g., N-isopropyl variant) are available only as custom synthesis products without guaranteed purity specifications .

Commercial purity
Supporting evidence
97% (HPLC)
vs. closest analog: undefined purity (custom synthesis)
Enables assay-ready procurement; reduces in-house purification requirements
Catalog CM209316; vendor-specified purity
Chemical Procurement Quality Control Building Block

Conformational Restriction Advantage of Spiro Scaffold

The spiro[indoline-3,4'-piperidine] core provides single-atom conformational restriction, locking the indoline and piperidine rings into a perpendicular orientation [1]. This pre-organization reduces entropic penalty upon target binding compared to linear or monocyclic analogs. Spirooxindoles achieve up to 10,000-fold selectivity for sigma receptors over dopamine D2 receptors, a property attributed to the rigid spiro junction [2]. While direct selectivity data for the target compound is lacking, the rigid spiro scaffold is a key differentiator from flexible indoline or piperidine analogs [1][2].

Spiro restriction
Class-level inference
Single-atom spiro junction; reported >10,000-fold σ/D2 selectivity for related spiropiperidines
Conformational pre-organization may reduce polypharmacology risk compared to flexible analogs
Selectivity data from guinea pig cerebellum homogenates; not measured on target compound
Conformational Analysis Target Engagement Drug Design

N,N-Dimethyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxamide: Application Scenarios


MDM2-p53 Inhibitor Hit-to-Lead Optimization

Use this compound as a starting scaffold for SAR exploration targeting the MDM2-p53 interaction. The spirooxindole core is validated to achieve nanomolar cellular potency (20–100 nM IC₅₀ range) in related derivatives [1], and the 5-N,N-dimethylcarboxamide offers a synthetically accessible vector for introducing diverse substituents to modulate PK/PD properties without disrupting the core pharmacophore [2].

VAChT PET Tracer Chemotype Expansion

Exploit the spiroindoline scaffold as an alternative chemotype to vesamicol for VAChT PET radioligand development. N,N-substituted spiro[indoline-3,4'-piperidine] derivatives have demonstrated VAChT Ki values of 39–376 nM [1]. The lower molecular weight of the N,N-dimethyl variant (273.34 g/mol) compared to bulkier analogs may favor brain penetration, a critical parameter for CNS imaging agents [2].

Sigma Receptor Tool Compound Synthesis

Utilize the rigid spiro[indoline-3,4'-piperidine] scaffold as a precursor for sigma receptor ligand development. Related spiropiperidines have achieved pIC₅₀ = 8.9 at sigma sites with >10,000-fold selectivity over dopamine D2 receptors [1]. The 5-carboxamide handle allows for modular diversification to optimize sigma-1/sigma-2 subtype selectivity [2].

Spirooxindole Library for Academic Screening

Incorporate this 97%-pure building block into a spirooxindole-focused compound library for academic screening campaigns. The scalable synthesis route (35% overall yield, no chromatography) [1] and commercial availability at defined purity [2] make it a cost-efficient entry point for generating diverse spirooxindole analogs for target-agnostic phenotypic screening.

Application
Selection Property
Validation Focus
MDM2-p53 interaction studies
Spirooxindole scaffold with 5-carboxamide vector for SAR
MDM2 binding assays; cellular proliferation endpoints
VAChT PET tracer development
Spiroindoline chemotype; lower MW may favor brain penetration
VAChT radioligand displacement; brain uptake studies
Sigma receptor ligand design
Rigid spiro scaffold with reported high σ/D2 selectivity in class
σ1/σ2 subtype binding; off-target selectivity profiling
Spirooxindole-focused library screening
97% purity building block with scalable non-chromatographic synthesis
Phenotypic hit identification; SAR expansion in target-agnostic screens
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